molecular formula C6H7N3O B1146114 Ethanone, 1-pyrazinyl-, oxime (9CI) CAS No. 141190-61-6

Ethanone, 1-pyrazinyl-, oxime (9CI)

Cat. No.: B1146114
CAS No.: 141190-61-6
M. Wt: 137.13928
InChI Key:
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Description

Ethanone, 1-pyrazinyl-, oxime (9CI), also known as Ethanone, 1-pyrazinyl-, oxime (9CI), is a useful research compound. Its molecular formula is C6H7N3O and its molecular weight is 137.13928. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Ethanone derivatives, including 1-pyrazinyl oximes, have been explored for their intermolecular hydrogen bonding networks. Studies involving 1,2-Diaryl(3-pyridyl)ethanone Oximes revealed intricate H-bonding networks confirmed by X-ray crystallography, showcasing the importance of these interactions in molecular structure and stability (Alcalde et al., 2008).

Cytotoxicity and Anticancer Properties

Ethanone oxime derivatives have been synthesized and studied for their potential anticancer properties. Specifically, a series of 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives were evaluated for cytotoxic effects on mouse fibroblast and human neuroblastoma cell lines. These studies provide insights into the selective toxicity of these compounds to cancer cells, opening pathways for potential therapeutic applications (Karakurt et al., 2021).

Coordination Chemistry and Metal Complexes

Research into the synthesis and characterization of metal complexes with oxime ligands, including those derived from ethanone, 1-pyrazinyl-, oxime, has been conducted. These studies explore the coordination chemistry of these compounds, providing valuable information on their potential applications in material science and catalysis (Al-Jeboori et al., 2009).

Pharmaceutical Development

The structural attributes of ethanone, 1-pyrazinyl-, oxime derivatives have been leveraged in the development of pharmaceuticals. For instance, compounds like EST64454, which exhibit high solubility and metabolic stability, have been synthesized and assessed for their potential in pain management. These findings underscore the relevance of ethanone, 1-pyrazinyl-, oxime in the design and optimization of pharmaceutical agents (Díaz et al., 2020).

Antiviral Research

The synthesis and antiviral activity of various derivatives, including 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives, have been investigated. These studies contribute to understanding the antiviral potential of these compounds, potentially guiding the development of new therapeutic agents (Attaby et al., 2006).

Safety and Hazards

The safety data sheet (SDS) for “Ethanone, 1-pyrazinyl-, oxime (9CI)” can be viewed and downloaded for free at Echemi.com . The SDS contains information about the hazards of the chemical and how to handle it safely.

Properties

IUPAC Name

(NZ)-N-(1-pyrazin-2-ylethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-5(9-10)6-4-7-2-3-8-6/h2-4,10H,1H3/b9-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGKUDCNZFWEAFG-UITAMQMPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/O)/C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.